molecular formula C9H12ClNO B6166316 3-(azetidin-3-yl)phenol hydrochloride CAS No. 916899-77-9

3-(azetidin-3-yl)phenol hydrochloride

Cat. No.: B6166316
CAS No.: 916899-77-9
M. Wt: 185.7
InChI Key:
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Description

3-(azetidin-3-yl)phenol hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound consists of a phenol group attached to an azetidine ring, which is further stabilized by the presence of a hydrochloride group. The molecular formula of this compound is C9H12ClNO, and it has a molecular weight of 185.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)phenol hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the phenol group. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated phenols and nitrophenols.

Scientific Research Applications

3-(azetidin-3-yl)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes, potentially inhibiting or modulating the activity of enzymes and receptors . The phenol group can also engage in hydrogen bonding and other interactions, enhancing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar to azetidines but with a three-membered ring, aziridines are also used in organic synthesis and medicinal chemistry.

    Oxetanes: Four-membered rings containing an oxygen atom, oxetanes share some reactivity characteristics with azetidines.

Uniqueness

3-(azetidin-3-yl)phenol hydrochloride is unique due to its combination of an azetidine ring and a phenol group, which imparts distinct chemical and biological properties. The hydrochloride group further enhances its stability and solubility, making it a versatile compound for various applications.

Properties

CAS No.

916899-77-9

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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